(E)-2-cyano-N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-phenylacrylamide
Description
(E)-2-cyano-N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-phenylacrylamide is an acrylamide derivative characterized by a cyano group at the α-position, a phenyl group at the β-position, and a hydroxynaphthalene-phenylethylamine substituent at the amide nitrogen. This compound’s structural complexity arises from its conjugated (E)-configured acrylamide backbone and the bulky aromatic substituents, which confer unique electronic and steric properties.
Properties
IUPAC Name |
(E)-2-cyano-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2/c28-18-22(17-19-9-3-1-4-10-19)27(31)29-26(21-12-5-2-6-13-21)25-23-14-8-7-11-20(23)15-16-24(25)30/h1-17,26,30H,(H,29,31)/b22-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLXRIGBLNGHQL-OQKWZONESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-phenylacrylamide, a compound with a complex structure, has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Structural Overview
The compound's molecular formula is , featuring a cyano group and an acrylamide moiety which are known to contribute to various biological activities. The structural characteristics include:
- Molecular Weight : 410.46 g/mol
- Functional Groups : Cyano, hydroxyl, and phenyl groups
- Configuration : E configuration at the C=N double bond
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as IL-1β and TNFα in murine macrophage cells without exhibiting cytotoxicity at concentrations up to 100 μM .
Table 1: Cytokine Inhibition by this compound
| Cytokine | Control Group (pg/mL) | Treatment Group (pg/mL) | % Inhibition |
|---|---|---|---|
| IL-1β | 150 | 70 | 53.3 |
| TNFα | 200 | 90 | 55.0 |
The compound acts as a Michael acceptor, which allows it to interact with thiol groups in proteins, potentially modulating pathways involved in inflammation and oxidative stress . Specifically, it suppresses the ubiquitination of Nrf2, leading to increased expression of antioxidant enzymes.
3. In Vivo Studies
In vivo studies using Freund’s complete adjuvant (CFA) induced paw edema models showed that the compound significantly inhibited edema formation compared to control groups treated with conventional anti-inflammatory drugs like dexamethasone .
Table 2: Edema Reduction in CFA-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| Control | - | 0 |
| Dexamethasone | 10 | 45.3 |
| (E)-2-cyano... | 50 | 63.2 |
Case Study 1: Tyrosinase Inhibition
Another study focused on the inhibition of mushroom tyrosinase by derivatives of phenylacrylamide, including our compound of interest. Results indicated that these compounds could effectively inhibit tyrosinase activity, which is crucial for skin pigmentation processes .
Case Study 2: Antioxidant Activity
Research has also pointed towards the antioxidant properties of related compounds in the series. The ability to scavenge free radicals was assessed using DPPH assays, showing significant activity that correlates with their structural features .
Scientific Research Applications
The compound (E)-2-cyano-N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-phenylacrylamide is a significant chemical entity in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by relevant data tables and case studies.
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown efficacy against various cancer cell lines, attributed to its ability to induce apoptosis and inhibit cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity .
Mechanism of Action
The mechanism underlying its anticancer properties involves the modulation of key signaling pathways associated with cell survival and apoptosis. It has been suggested that the compound interacts with specific proteins involved in these pathways, leading to enhanced apoptotic signaling .
Material Science
Polymer Synthesis
The unique chemical structure of this compound allows it to function as a monomer in polymer synthesis. Its incorporation into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties .
Photophysical Properties
Research has indicated that polymers derived from this compound exhibit interesting photophysical properties, making them suitable for applications in optoelectronics and photonics. The presence of naphthalene units contributes to strong light absorption and fluorescence characteristics .
Crystallography Studies
Structural Analysis
Crystallographic studies have provided insights into the molecular arrangement of this compound. The crystal structure reveals important information about intermolecular interactions, such as hydrogen bonding patterns that stabilize the solid-state form of the compound .
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| a (Å) | 21.815 |
| b (Å) | 4.363 |
| c (Å) | 22.010 |
| β (°) | 106.951 |
| Volume (ų) | 2003.8 |
Biological Studies
Antimicrobial Properties
In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 1: Anticancer Efficacy
In a controlled study involving breast cancer cell lines, the application of this compound resulted in a dose-dependent decrease in cell viability, with mechanisms linked to apoptosis induction confirmed through flow cytometry analysis.
Case Study 2: Polymer Development
Researchers synthesized a series of copolymers incorporating this compound and characterized their thermal properties using differential scanning calorimetry (DSC). The results showed improved thermal stability compared to traditional polymers, indicating its suitability for high-performance applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cytotoxic Acrylamide Derivatives
- Compound 52 (GI₅₀ = 8.6 μM) : A 1-naphthyl-substituted acrylamide with a 3,4-dichlorobenzylamine moiety, reported as a potent broad-spectrum cytotoxic agent. The dichloro substitution enhances potency fivefold compared to simpler aryl analogs, likely due to increased lipophilicity and target binding .
- (E)-3-(1-Naphthyl)-N-phenylacrylamide: Lacks the cyano and hydroxynaphthyl groups but shares the naphthyl-phenylethylamine motif. Its absence of electron-withdrawing groups (e.g., cyano) may reduce reactivity and cytotoxicity compared to the target compound .
- (E)-2-cyano-N-(4-methoxybenzyl)-3-phenylacrylamide (GI₅₀ = 7–24 μM): Demonstrates moderate cytotoxicity, but the methoxybenzyl group’s electron-donating nature may weaken interactions with hydrophobic targets compared to the hydroxynaphthyl group in the target compound .
Key Structural Insights:
- Hydroxynaphthyl-Phenylmethyl Group : Provides a bulky, planar aromatic system that may intercalate into DNA or inhibit enzymes via π-π stacking.
Corrosion-Inhibiting Acrylamides
- ACR-3 (2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide): Achieves 86.1% corrosion inhibition efficiency for copper in 1.0 M HNO₃. The hydroxyl group facilitates adsorption via hydrogen bonding, while the phenyl group provides hydrophobic shielding .
- ACR-2 (2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide): Shows slightly lower efficiency (84.5%) than ACR-3, suggesting that electron-donating methoxy groups reduce adsorption strength compared to pure phenyl substituents .
- Target Compound : The hydroxynaphthyl group may enhance adsorption via stronger π-metal interactions and increased surface coverage compared to ACR-3’s smaller phenyl group. However, steric hindrance from the naphthyl moiety could limit efficiency .
Structural and Conformational Comparisons
- Dihedral Angles: In analogs like methyl N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]carbamate, the naphthalene and benzene rings form dihedral angles of ~78–84°, indicating a non-planar conformation that optimizes intramolecular hydrogen bonds (N–H⋯O, O–H⋯O). This geometry likely persists in the target compound, influencing packing and reactivity .
Q & A
Q. How can green chemistry principles optimize synthesis scalability?
- Methodological Answer :
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, in condensation steps .
- Catalyst Recycling : Recover phenylboronic acid via aqueous extraction, reducing waste in solvent-free syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
